Cas no 495-32-9 (Nodakenetin)

Nodakenetin 化学的及び物理的性質
名前と識別子
-
- 7H-Furo[3,2-g][1]benzopyran-7-one,2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (2R)-
- (2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- NODAKENETIN
- (-)-Marmesin
- (+-)-Marmesin
- (S)-Marmesin
- 2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (S)-(+)-
- AC1L1AUX
- CCRIS 5728
- STOCK1N-61085
- Prangeferol
- [ "Prangeferol", " (-)-Nodakenetin" ]
- Marmesin
- PKL4EW8LPQ
- (R)-2-(1-Hydroxy-1-methylethyl)-2,3-dihydro-7H-furo(3,2-g)(1)benzopyran-7-one
- (2R)-2-(1-hydroxy-1-methyl-ethyl)-2,3-dihydrofuro[3,2-g]chromen-7-one
- (2R)-2-(1-hydroxy-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- H5D33D
- (R)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one
- CS-0019605
- 495-32-9
- CHEBI:132623
- Nodakenetic
- (R,S)-2-(1-Hydroxy-1-methyl-ethyl)-2,3-dihydro-furo[3,2-g]chromen-7-one
- 7H-Furo(3,2-g)(1)benzopyran-7-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-, (R)-
- 7H-Furo[3,2g][1]-benzopyran-7-one, (-2,3-dihydro-2-(1-hydroxy-1-hydroxymethylethyl)-, (R)
- C09278
- (-)-Prangeferol
- NODAKATIN
- CHEBI:49083
- Nodakenitin
- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (2R)-
- MLS001163827
- HMS2871G16
- 7H-FURO(3,2-G)(1)BENZOPYRAN-7-ONE, 2,3-DIHYDRO-2-(1-HYDROXY-1-METHYLETHYL)-, (-)-
- CHEMBL1464240
- UNII-PKL4EW8LPQ
- MS-23485
- SMR000539229
- DTXSID00964239
- (R)-(-)-NODAKENETIN
- Q27121472
- NANI
- AKOS016023681
- s3245
- 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one
- AC-35120
- HY-N2276
- (+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- (7S)-marmesin
- (+)-Marmesin
- Marmesin; (S)-form
- S-(+)-marmesin
- (S)-(+)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- (S)-2,3-dihydro-2-(1-hydroxy-1-methylethyl)-7H-furo[3,2-g][1]benzopyran-7-one
- DA-56239
- Nodakenetin
-
- インチ: 1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1
- InChIKey: FWYSBEAFFPBAQU-GFCCVEGCSA-N
- ほほえんだ: O1C2C([H])=C3C(C([H])=C([H])C(=O)O3)=C([H])C=2C([H])([H])[C@]1([H])C(C([H])([H])[H])(C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 246.089209g/mol
- ひょうめんでんか: 0
- XLogP3: 1.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 246.089209g/mol
- 単一同位体質量: 246.089209g/mol
- 水素結合トポロジー分子極性表面積: 55.8Ų
- 重原子数: 18
- 複雑さ: 387
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 246.26
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.334
- ふってん: 434°Cat760mmHg
- フラッシュポイント: 168°C
- PSA: 55.76
- LogP: 1.86740
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Nodakenetin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Nodakenetin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1413-5 mg |
Nodakenetin |
495-32-9 | 99.97% | 5mg |
¥4660.00 | 2022-02-28 | |
Chengdu Biopurify Phytochemicals Ltd | BP3273-100mg |
Nodakenetin |
495-32-9 | 98% | 100mg |
$550 | 2023-09-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5S1413-1 mL * 10 mM (in DMSO) |
Nodakenetin |
495-32-9 | 99.97% | 1 mL * 10 mM (in DMSO) |
¥ 3140 | 2023-09-07 | |
TRC | M000225-1g |
(-)-Marmesin |
495-32-9 | 1g |
$ 11200.00 | 2023-09-07 | ||
A2B Chem LLC | AG28349-25mg |
Nodakenetin |
495-32-9 | 98% | 25mg |
$1406.00 | 2024-04-19 | |
1PlusChem | 1P00DHGD-5mg |
NODAKENETIN |
495-32-9 | 99% | 5mg |
$552.00 | 2024-05-01 | |
A2B Chem LLC | AG28349-50mg |
Nodakenetin |
495-32-9 | 98% | 50mg |
$382.00 | 2023-12-30 | |
Ambeed | A721495-25mg |
(R)-2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one |
495-32-9 | 98% | 25mg |
$309.0 | 2025-02-27 | |
Aaron | AR00DHOP-1mg |
Nodakenetin |
495-32-9 | 98% | 1mg |
$170.00 | 2025-02-11 | |
A2B Chem LLC | AG28349-1mg |
Nodakenetin |
495-32-9 | 98% | 1mg |
$109.00 | 2024-04-19 |
Nodakenetin 関連文献
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Sonda Ammar,María del Mar Contreras,Olfa Belguith-Hadrich,Antonio Segura-Carretero,Mohamed Bouaziz Food Funct. 2015 6 3663
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Sonda Ammar,María del Mar Contreras,Olfa Belguith-Hadrich,Mohamed Bouaziz,Antonio Segura-Carretero RSC Adv. 2015 5 20035
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P. M. Dewick Nat. Prod. Rep. 1990 7 165
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Xingwang Zhang,Shengying Li Nat. Prod. Rep. 2017 34 1061
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5. The chemistry of extractives from hardwoods. Part XVI. Coumarin constituents of Fagara macrophylla, Zanthoxylum flavum, and Chloroxylon swieteniaF. E. King,J. R. Housley,T. J. King J. Chem. Soc. 1954 1392
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Joana L. Rodrigues,Lígia R. Rodrigues Nat. Prod. Rep. 2021 38 869
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7. 385. The isolation and constitution of marmin, a new coumarin from Aegle marmelos, CorreaA. Chatterjee,A. Bhattacharya J. Chem. Soc. 1959 1922
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P. M. Dewick Nat. Prod. Rep. 1988 5 73
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9. Hawaiian plant studies. Part XVI. Coumarins and flavones from Pelea barbigera(gray) hillebrand (rutaceae)Tatsuo Higa,Paul J. Scheuer J. Chem. Soc. Perkin Trans. 1 1974 1350
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10. CoumarinsR. D. H. Murray Nat. Prod. Rep. 1989 6 591
Nodakenetinに関する追加情報
Nodakenetin: A Comprehensive Overview
Nodakenetin, also known by its CAS number 495-32-9, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product research. This compound, which belongs to the class of coumarins, is isolated from various plant species, particularly those in the Apiaceae family. Nodakenetin has been extensively studied for its potential pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Recent studies have highlighted the antioxidant properties of Nodakenetin, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This makes it a promising candidate for applications in the development of functional foods and nutraceuticals. Researchers have also explored the anti-inflammatory effects of Nodakenetin, particularly its ability to modulate inflammatory pathways such as NF-κB and COX-2. These findings suggest that Nodakenetin could be a valuable addition to anti-inflammatory therapies.
The anticancer potential of Nodakenetin has been a focal point of recent investigations. Studies have demonstrated that Nodakenetin can induce apoptosis in cancer cells while sparing normal cells, indicating a high degree of selectivity. Additionally, it has been shown to inhibit cancer cell proliferation and migration, making it a potential candidate for targeted cancer therapies. The mechanism underlying these effects involves the modulation of key signaling pathways such as PI3K/Akt and MAPK.
In terms of neuroprotective effects, Nodakenetin has been found to protect against oxidative stress-induced neuronal damage, which is a hallmark of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to enhance cognitive function in animal models, further underscoring its potential as a neuroprotective agent.
Recent advancements in the synthesis and modification of Nodakenetin have opened new avenues for its application in drug development. Researchers have explored the use of nanotechnology to enhance the bioavailability and efficacy of Nodakenetin-based formulations. These innovations are expected to pave the way for more effective therapeutic interventions in the near future.
In conclusion, Nodakenetin (CAS No. 495-32-9) is a versatile natural compound with a wide range of pharmacological activities. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make it a valuable asset in the field of natural product research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, Nodakenetin is poised to play an increasingly important role in drug discovery and development.
495-32-9 (Nodakenetin) 関連製品
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